molecular formula C18H14ClN3O2 B13776411 4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid

4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid

Cat. No.: B13776411
M. Wt: 339.8 g/mol
InChI Key: JOKCGLORYCDECA-UHFFFAOYSA-N
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Description

4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring, which is further substituted with a chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the pyrimidine ring.

    Attachment of Benzoic Acid Moiety: The final step involves the coupling of the pyrimidine derivative with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a benzoic acid moiety. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid

InChI

InChI=1S/C18H14ClN3O2/c1-11-10-16(21-15-8-4-13(5-9-15)18(23)24)22-17(20-11)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,23,24)(H,20,21,22)

InChI Key

JOKCGLORYCDECA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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